What are the physical and chemical properties of 2-Methoxy-1h-imidazole?
What are the physical and chemical properties of 2-Methoxy-1h-imidazole?
Properties, Synthesis, and Tautomeric Dynamics
Executive Summary
2-Methoxy-1H-imidazole (CAS: 61166-01-6) represents a unique class of heteroaromatic scaffolds where the electron-rich imidazole ring is functionalized at the C2 position with an alkoxy group. Unlike its 2-alkyl or 2-aryl counterparts, 2-methoxyimidazole exhibits complex tautomeric behavior and hydrolytic instability that challenges standard isolation protocols. This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and the critical "methoxy-oxo" tautomeric equilibrium that dictates its utility in drug development.
Structural Dynamics & Tautomerism
The defining feature of 2-methoxy-1H-imidazole is its thermodynamic struggle between the aromatic O-alkyl form and the non-aromatic N-acyl form (2-imidazolinone).
The Tautomeric Equilibrium
In the solid state or non-polar solvents, the compound can exist as the 2-methoxy tautomer. However, in the presence of protic solvents or under acidic catalysis, the equilibrium shifts or hydrolysis occurs, leading to the thermodynamically stable 1,3-dihydro-2H-imidazol-2-one.
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Form A (Aromatic): 2-Methoxy-1H-imidazole.[1][2][3][4][5][6][7] Retains 6
-electron aromaticity. -
Form B (Non-Aromatic/Amide-like): 2-Imidazolinone (via hydrolysis/demethylation).
This instability necessitates specific handling protocols (anhydrous conditions, base stabilization) to prevent reversion to the oxo-species during synthesis or storage.
Figure 1: The hydrolytic degradation pathway of 2-methoxyimidazole to the stable imidazolinone form.
Physicochemical Profile
The physical constants of 2-methoxy-1H-imidazole are heavily influenced by its purity and tautomeric state. The data below represents the isolated O-methylated aromatic species.
| Property | Value / Description | Context |
| CAS Number | 61166-01-6 | Specific to the 2-methoxy-1H tautomer.[6][7] |
| Molecular Formula | C₄H₆N₂O | |
| Molecular Weight | 98.10 g/mol | |
| Appearance | Crystalline Solid | Often reported as a white powder; crude oils indicate hydrolysis. |
| Solubility | High (Polar Organic) | Soluble in DMSO, Methanol, DCM. Hydrolyzes in water. |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Estimated) | Less basic than 2-methylimidazole (pKa ~7.8) due to the inductive (-I) effect of the methoxy group. |
| UV Absorption | Characteristic of the imidazole ring; lacks extended conjugation. | |
| Stability | Hygroscopic / Acid-Sensitive | Rapidly degrades to 2-imidazolinone in aqueous acid. |
Synthetic Routes & Optimization
Synthesis of 2-methoxy-1H-imidazole requires bypassing the thermodynamic preference for N-alkylation (which yields N-methyl-2-imidazolinone). Two primary strategies are employed: Nucleophilic Aromatic Substitution (
Method A: Nucleophilic Displacement (Recommended)
This method utilizes 2-bromoimidazole or 2-chloroimidazole. The reaction is driven by the use of a strong alkoxide base.
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Precursor: 2-Bromo-1H-imidazole.
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Reagent: Sodium Methoxide (NaOMe) in anhydrous Methanol.
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Conditions: Reflux (60-80°C) for 4-12 hours in a sealed vessel (to prevent MeOH loss and moisture ingress).
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Mechanism: Addition-Elimination (
). The methoxide attacks the C2 position, displacing the halide.
Method B: Pyrimidine Ring Contraction
A specialized route involving the rearrangement of 5-aminopyrimidin-4(3H)-one. This method is stereoelectronically controlled but requires multi-step precursor synthesis.
Experimental Protocol: Synthesis via
Note: All glassware must be oven-dried. Handle under Nitrogen atmosphere.
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Charge: In a 100 mL round-bottom flask, dissolve 2-bromo-1H-imidazole (10 mmol, 1.47 g) in anhydrous MeOH (20 mL).
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Activation: Add Sodium Methoxide (25 wt% in MeOH, 30 mmol, ~6.8 mL) dropwise at 0°C.
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Reaction: Warm to reflux (65°C) and stir for 8 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The starting bromide is less polar than the product.
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Quench: Cool to RT. Neutralize carefully with glacial acetic acid to pH 7-8. Do not acidify further (risk of hydrolysis).
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Isolation: Concentrate in vacuo. Resuspend residue in dry DCM/Ether (1:1) and filter off inorganic salts (NaBr).
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Purification: Flash chromatography on neutral alumina (not silica, to avoid acidity) eluting with DCM/EtOAc.
Figure 2: Nucleophilic aromatic substitution pathway for the synthesis of 2-methoxy-1H-imidazole.
Chemical Reactivity & Applications[9][10][11]
Electrophilic Substitution
The methoxy group at C2 is an activating group (via resonance, +M), making the C4 and C5 positions highly nucleophilic.
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Halogenation: Reacts rapidly with NBS/NCS to form 4,5-dihalo-2-methoxyimidazole.
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Nitration: Nitration occurs at C4/C5 but often leads to oxidative degradation of the methoxy group unless conditions are mild.
Drug Development Utility
2-Methoxyimidazole serves as a bioisostere for 2-aminoimidazoles or other heterocycles in kinase inhibitors.
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H-Bonding: The methoxy oxygen can act as a weak H-bond acceptor, while the N3 nitrogen remains a strong acceptor.
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Metabolic Stability: The methoxy group blocks the C2 position from oxidative metabolism (e.g., by CYP450), potentially extending half-life compared to unsubstituted imidazoles.
References
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Matsuura, I., et al. (1993).[8] Synthesis of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608-610.[8] Link[8]
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PubChem Database. (n.d.). 2-Methoxy-1H-imidazole (CID 19348571). National Center for Biotechnology Information. Link
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Iddon, B., & Lim, B. L. (1983). Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-739. Link
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AK Scientific. (n.d.). Product Specification: 2-Methoxy-1H-imidazole. Link
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